molecular formula C21H13ClN2O4 B251304 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251304
M. Wt: 392.8 g/mol
InChI Key: CBUFEQKBJPNBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide exerts its anticancer activity by inhibiting the activity of EGFR tyrosine kinase. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the phosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for EGFR tyrosine kinase. This allows for the selective inhibition of EGFR signaling pathways, without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity to normal cells, as EGFR is also expressed in normal cells. Therefore, careful dose optimization and toxicity studies are required to ensure the safety of this compound in clinical use.

Future Directions

There are several future directions for the development of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide as an anticancer agent. One direction is the combination of this compound with other anticancer drugs to enhance its efficacy. Another direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Furthermore, the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors, may provide a promising approach for cancer treatment.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 1,3-benzodioxole-5-carboxylic acid, which is then coupled with 4-chloro-3-nitrophenylamine to form the corresponding amide. The nitro group is then reduced to an amino group, and the resulting compound is coupled with 2-amino-6-chlorobenzoxazole to form this compound.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In vivo studies using animal models have also demonstrated the antitumor activity of this compound. Furthermore, this compound has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.

Properties

Molecular Formula

C21H13ClN2O4

Molecular Weight

392.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H13ClN2O4/c22-15-7-6-13(10-14(15)21-24-16-3-1-2-4-17(16)28-21)23-20(25)12-5-8-18-19(9-12)27-11-26-18/h1-10H,11H2,(H,23,25)

InChI Key

CBUFEQKBJPNBRS-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.